(4,4,4-Trifluorobutyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4-Trifluorobutyl)Zinc bromide is an organozinc compound that features a trifluorobutyl group attached to a zinc atom, which is further bonded to a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(4,4,4-Trifluorobutyl)Zinc bromide can be synthesized through the reaction of 4,4,4-trifluorobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4,4,4-Trifluorobutyl bromide+Zinc→(4,4,4-Trifluorobutyl)Zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,4,4-Trifluorobutyl)Zinc bromide primarily undergoes substitution reactions, where the trifluorobutyl group is transferred to another molecule. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve electrophiles such as alkyl halides or carbonyl compounds. The reaction conditions typically include a polar aprotic solvent like THF and a catalyst such as palladium.
Oxidative Addition and Reductive Elimination: These reactions are facilitated by transition metal catalysts, such as palladium or nickel, under mild conditions.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, reacting this compound with an alkyl halide can yield a new organozinc compound with a different alkyl group.
Scientific Research Applications
(4,4,4-Trifluorobutyl)Zinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce trifluorobutyl groups into pharmaceutical compounds, potentially enhancing their biological activity and stability.
Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (4,4,4-Trifluorobutyl)Zinc bromide exerts its effects involves the transfer of the trifluorobutyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a nucleophile, attacking electrophilic centers in the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (4,4,4-Trifluorobutyl)Zinc chloride
- (4,4,4-Trifluorobutyl)Zinc iodide
- (4,4,4-Trifluorobutyl)Zinc fluoride
Uniqueness
Compared to its analogs, (4,4,4-Trifluorobutyl)Zinc bromide offers a balance of reactivity and stability. The bromide ion is a good leaving group, making the compound effective in substitution reactions. Additionally, the trifluorobutyl group imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry applications.
Properties
Molecular Formula |
C4H6BrF3Zn |
---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
bromozinc(1+);1,1,1-trifluorobutane |
InChI |
InChI=1S/C4H6F3.BrH.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI Key |
AGFVEPIGFFOGQT-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.